1-(4-Chlorophenyl)ethanesulfonyl chloride
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Overview
Description
1-(4-Chlorophenyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)ethanesulfonyl chloride typically involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and purity of the product .
Chemical Reactions Analysis
1-(4-Chlorophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-(4-Chlorophenyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as ethanesulfonyl chloride and methanesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity patterns .
Similar Compounds
- Ethanesulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
These compounds are used in similar applications but differ in their specific reactivity and the types of products they form .
Properties
Molecular Formula |
C8H8Cl2O2S |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI Key |
UOICXYNGBTXAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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